molecular formula C7H12Br2O2 B14730838 3,4-Dibromo-2-ethoxyoxane CAS No. 6289-34-5

3,4-Dibromo-2-ethoxyoxane

Cat. No.: B14730838
CAS No.: 6289-34-5
M. Wt: 287.98 g/mol
InChI Key: RURXZTDHPIFRJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dibromo-2-ethoxyoxane is a brominated oxane derivative characterized by two bromine atoms at positions 3 and 4 of the oxane ring and an ethoxy group at position 2. Its molecular structure confers unique reactivity and physical properties, making it a compound of interest in organic synthesis and materials science.

Properties

CAS No.

6289-34-5

Molecular Formula

C7H12Br2O2

Molecular Weight

287.98 g/mol

IUPAC Name

3,4-dibromo-2-ethoxyoxane

InChI

InChI=1S/C7H12Br2O2/c1-2-10-7-6(9)5(8)3-4-11-7/h5-7H,2-4H2,1H3

InChI Key

RURXZTDHPIFRJF-UHFFFAOYSA-N

Canonical SMILES

CCOC1C(C(CCO1)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-2-ethoxyoxane typically involves the dibromination of alkenes. One efficient method includes the use of 1,3-dibromo-5,5-dimethylhydantoin as a bromine source, which proceeds under mild reaction conditions without the need for a catalyst or external oxidant . The reaction conditions are generally mild, and the process can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using bromine or brominating agents like N-bromosuccinimide. The process is optimized to ensure high yield and purity of the final product, often involving continuous flow reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-2-ethoxyoxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the dibromo compound into less brominated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include brominated derivatives, oxides, and substituted oxane compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4-Dibromo-2-ethoxyoxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dibromo-2-ethoxyoxane involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the inhibition of specific enzymes or pathways, such as quorum sensing in bacteria . The compound’s ability to interfere with these pathways makes it a potential candidate for antimicrobial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The chemical behavior and applications of 3,4-Dibromo-2-ethoxyoxane can be contextualized by comparing it to analogous brominated oxanes and related derivatives. Key differences arise from substituent positions, halogen counts, and functional groups.

Structural and Electronic Comparisons

  • 4-Bromo-2-ethoxyoxane: This mono-bromo analog lacks the second bromine at position 3, reducing steric hindrance and electronic withdrawal effects. The absence of a second bromine lowers molecular weight (≈241 g/mol vs. ≈344 g/mol for the di-bromo compound) and decreases reactivity in electrophilic substitution reactions .
  • 3-Bromo-2-methyloxane: Replacing the ethoxy group with a methyl group reduces solubility in polar solvents (e.g., water or ethanol) due to decreased polarity. The single bromine also limits its utility in reactions requiring dihalogenation, such as Suzuki couplings .
  • 3,4-Dichloro-2-ethoxyoxane : Substituting bromine with chlorine reduces molecular weight (≈252 g/mol) and alters reactivity. Chlorine’s lower electronegativity compared to bromine results in slower nucleophilic substitution rates.

Physicochemical Properties

The table below summarizes inferred properties based on structural analogs and general halogenated oxane trends:

Compound Molecular Weight (g/mol) Substituents Melting Point (°C) Boiling Point (°C) Solubility in Ethanol
This compound ~344 Br (3,4), OCH₂CH₃ (2) 85–90 (est.) 220–230 (est.) Moderate
4-Bromo-2-ethoxyoxane ~241 Br (4), OCH₂CH₃ (2) 60–65 190–200 High
3-Bromo-2-methyloxane ~181 Br (3), CH₃ (2) 45–50 170–180 Very High

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.